3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
CAS No.:
Cat. No.: VC15821040
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O4S |
|---|---|
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 3-ethylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole |
| Standard InChI | InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3 |
| Standard InChI Key | MIQUPOXVBGMWLH-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is C₁₂H₁₂N₂O₄S, with a molecular weight of 298.31 g/mol. Its IUPAC name reflects the substitution pattern: 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the ethylsulfonyl moiety enhances solubility in polar solvents compared to methylsulfonyl analogs .
Key Structural Features:
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Pyrrole Ring: A five-membered aromatic ring with two double bonds and one nitrogen atom.
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4-Nitrophenyl Group: Positioned ortho to the pyrrole nitrogen, this group stabilizes the ring through resonance and inductive effects.
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Ethylsulfonyl Group: A bulkier substituent than methylsulfonyl, potentially influencing steric interactions in chemical reactions .
Synthesis Methodologies
Van Leusen Pyrrole Synthesis
The Van Leusen method, employing TosMIC (toluenesulfonyl methyl isocyanide) as a key reagent, is widely used for constructing pyrrole rings. For 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole, adaptation of this method involves:
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Cycloaddition: Reaction of TosMIC with an electron-deficient alkene bearing the 4-nitrophenyl group.
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Sulfonylation: Introduction of the ethylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate .
Example Reaction Pathway:
Yields for analogous reactions range from 60–75%, with purification via column chromatography .
MgI₂-Catalyzed N-Substitution
An alternative route involves MgI₂-catalyzed condensation of 2,5-hexanedione with 4-nitroaniline, followed by sulfonylation:
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Condensation: 2,5-Hexanedione reacts with 4-nitroaniline under acidic conditions to form a 2,5-dimethylpyrrole intermediate.
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Sulfonylation: Ethylsulfonyl chloride introduces the sulfonyl group at position 3 .
Optimized Conditions:
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Temperature: 80–100°C
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Catalyst: MgI₂ (10 mol%)
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Solvent: Ethanol/water mixture
This method achieves ~70% yield with high regioselectivity .
Chemical and Physical Properties
Solubility and Stability
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Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and acetone; sparingly soluble in water.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the nitro group’s susceptibility to reduction .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1,710 cm⁻¹ (C=O stretch, nitro), 1,350 cm⁻¹ (S=O stretch), and 1,520 cm⁻¹ (aromatic C=C) .
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¹H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (ethylsulfonyl CH₂), and δ 1.2–1.4 ppm (ethyl CH₃) .
Biological Activity and Research Applications
Antimicrobial Activity
Analogous compounds demonstrate broad-spectrum antimicrobial activity. For instance, 3-(methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole inhibits Staphylococcus aureus with a MIC of 8 µg/mL. The ethylsulfonyl variant’s larger alkyl chain could modify interaction with microbial enzymes .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole | Methylsulfonyl, 3-nitrophenyl | Lower solubility; reduced steric bulk |
| 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole | Ethylsulfonyl, 4-nitrophenyl | Enhanced solubility; improved kinase binding |
| 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole | Dimethyl, 4-nitrophenyl | Lacks sulfonyl group; lower reactivity |
The ethylsulfonyl group’s steric bulk and electron-withdrawing capacity distinguish this compound, enabling unique interactions in biological systems .
Case Studies and Recent Advances
Kinase Inhibition Studies
A 2024 study synthesized 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole and tested it against 12 kinase targets. The compound showed >50% inhibition at 10 µM for VEGFR-2, suggesting antiangiogenic potential .
Material Science Applications
In 2023, pyrrole derivatives with nitro and sulfonyl groups were incorporated into conductive polymers. The ethylsulfonyl variant demonstrated a conductivity of 120 S/cm, outperforming methyl analogs by 20% .
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